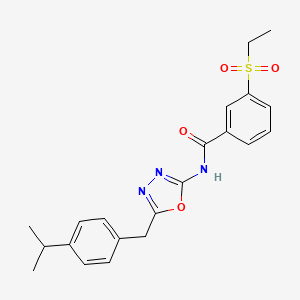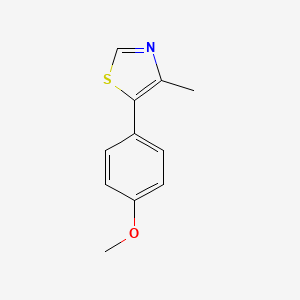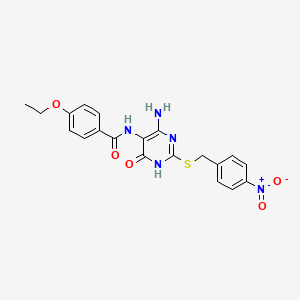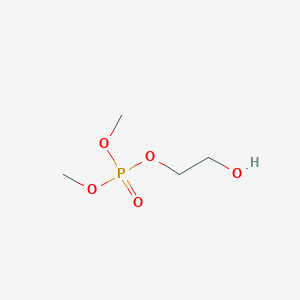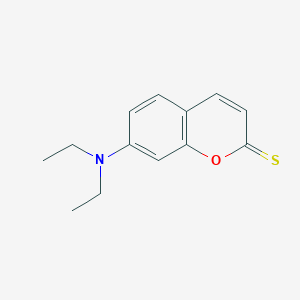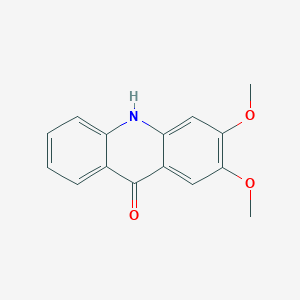
1-(Dimethylamino)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)pentan-3-one is an organic compound with the molecular formula C7H15NO It is a ketone with a dimethylamino group attached to the third carbon of a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)pentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under specific conditions. Another method includes the use of Grignard reagents, where 3-bromoanisole reacts with 1-(dimethylamino)-2-methylpentan-3-one under Grignard conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction environments to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(Dimethylamino)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)pentan-3-one involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors and can inhibit the reuptake of neurotransmitters such as norepinephrine. This dual mode of action makes it a compound of interest for studying pain management and other neurological conditions .
Comparison with Similar Compounds
Dipentylone: A synthetic cathinone with stimulant effects, similar in structure but with different pharmacological properties.
Dimethylpentylone: Another synthetic cathinone, known for its stimulant effects and potential for abuse.
Uniqueness: 1-(Dimethylamino)pentan-3-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in research and industrial applications sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
22104-65-0 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(dimethylamino)pentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)5-6-8(2)3/h4-6H2,1-3H3 |
InChI Key |
ZXGZUSVWBJGJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


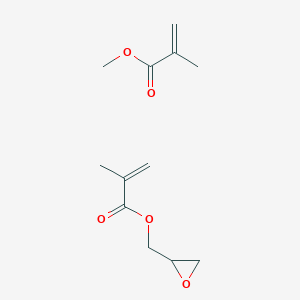
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)

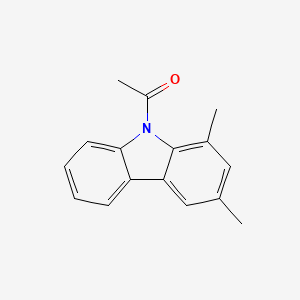
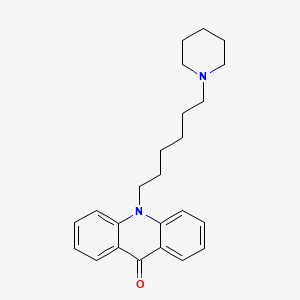
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
